2,4-Dimethoxyquinoline

Vue d'ensemble

Description

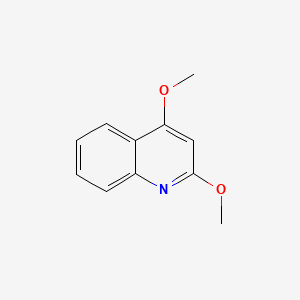

2,4-Dimethoxyquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H11NO2 and is characterized by two methoxy groups attached to the quinoline ring at positions 2 and 4.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-dimethoxyquinoline involves the reaction of 2,4-dichloroquinoline with sodium methoxide in methanol. The reaction mixture is typically heated under reflux for 24 hours, followed by cooling and precipitation to isolate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Analyse Des Réactions Chimiques

Selective Demethylation Reactions

2,4-Dimethoxyquinoline undergoes regioselective demethylation under controlled conditions:

Key findings:

-

Steric and electronic factors govern position selectivity, with 2-OCH₃ being more reactive toward nucleophilic demethylation

-

Thermodynamic data (ΔrH° = -44 ± 2 kJ/mol) confirms exothermicity in liquid-phase demethylation

Heterocyclic Ring Functionalization

The quinoline core undergoes regioselective modifications:

3.1 Amination at C-6/C-7 Positions

3.2 Nitration/Reduction Sequences

-

HNO₃/Ac₂O (0°C → rt) → 6-Nitro-2,4-dimethoxyquinoline (87%)

Thermodynamic Parameters

Calorimetric studies reveal key thermodynamic data:

| Parameter | Value (Liquid Phase) | Value (Gas Phase) | Method | Reference |

|---|---|---|---|---|

| ΔrH° | -44 ± 2 kJ/mol | -26 ± 8.4 kJ/mol | Ciso | |

| Activation Energy | 98.3 kJ/mol | - | DFT |

These values explain the compound's preference for solution-phase reactions despite moderate gas-phase stability .

Applications De Recherche Scientifique

Chemical Synthesis

2,4-Dimethoxyquinoline serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse derivatives. Notable transformations include:

- Oxidation : Produces this compound-3-carboxylic acid.

- Reduction : Yields this compound-3-methanol.

- Substitution Reactions : Facilitates the formation of various substituted quinoline derivatives depending on the reagents used.

Pharmaceutical Development

Research into this compound has revealed its potential as a precursor for pharmaceuticals targeting various diseases. Its derivatives have been studied for their biological activity, including:

- Inhibition of G9a : Certain derivatives have been identified as potent inhibitors of G9a, a histone lysine methyltransferase involved in epigenetic regulation. This has implications for cancer therapy and other diseases linked to epigenetic modifications .

- Adrenoceptor Antagonism : QSAR (Quantitative Structure-Activity Relationship) studies have shown that 2,4-diamino-6,7-dimethoxyquinoline derivatives exhibit significant binding affinities to alpha-adrenergic receptors. These findings suggest potential applications in treating conditions such as hypertension and anxiety disorders .

Antimicrobial Activity

Quinoline derivatives, including those based on this compound, have demonstrated a broad spectrum of antimicrobial activities. They have been investigated for their effectiveness against bacteria, fungi, and parasites. For example:

- Antimalarial Activity : Compounds derived from quinolines are historically significant in malaria treatment; ongoing research aims to develop more effective analogs .

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial processes:

- Dyes and Pigments Production : The compound is employed in synthesizing dyes and pigments due to its ability to form stable colored complexes.

- Chemical Manufacturing : It acts as a building block for various industrial chemicals, enhancing the efficiency of synthetic pathways in chemical manufacturing processes.

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compounds/Derivatives |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis | Various substituted quinolines |

| Pharmaceutical | Drug development (G9a inhibitors) | 2,4-diamino-6,7-dimethoxyquinoline derivatives |

| Adrenoceptor antagonists | Alpha-adrenergic receptor ligands | |

| Antimicrobial | Antimalarial agents | Quinolines and their derivatives |

| Industrial Chemistry | Dyes and pigments | Quinoline-based colorants |

Case Study 1: G9a Inhibition

A study focused on the design and synthesis of novel heterocyclic scaffolds based on this compound led to the identification of effective G9a inhibitors. Molecular docking studies confirmed their binding efficacy and selectivity, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: QSAR Analysis

A QSAR analysis involving 15 derivatives of 2,4-diamino-6,7-dimethoxyquinoline revealed key molecular descriptors influencing binding affinities at alpha-adrenoceptors. The predictive model developed from this analysis can assist in designing new drugs targeting these receptors .

Mécanisme D'action

The mechanism of action of 2,4-dimethoxyquinoline varies depending on its application. For example, as an inhibitor of histone lysine methyltransferase (G9a), it competes with the substrate for binding to the enzyme, thereby preventing the methylation of histone proteins . This inhibition can affect gene expression and has potential therapeutic implications for diseases involving epigenetic dysregulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diamino-6,7-dimethoxyquinoline: Another quinoline derivative with similar structural features but different functional groups.

4-Hydroxyquinoline: A product of the demethylation of 2,4-dimethoxyquinoline.

6,7-Dimethoxyquinazoline: Known for its inhibitory activity against histone lysine methyltransferase (G9a).

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual methoxy groups at positions 2 and 4 make it a valuable intermediate in the synthesis of various quinoline derivatives and a useful compound in medicinal chemistry research.

Activité Biologique

2,4-Dimethoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interaction with histone methyltransferases, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound (C₁₁H₁₁NO₂) features two methoxy groups at positions 2 and 4 of the quinoline ring. This structural configuration is significant in determining its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits limited antimicrobial activity. In a study assessing various quinoline derivatives, it was found that this compound did not demonstrate activity against several microorganisms, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated no significant bioactivity, suggesting that the presence of methoxy groups may hinder its antimicrobial effectiveness .

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | No activity | No activity |

| 4-Hydroxy-3-iodo-quinol-2-one | 0.39 | 0.195 |

Interaction with G9a Histone Methyltransferase

Recent studies have identified the potential of dimethoxyquinoline derivatives as inhibitors of G9a (a histone lysine methyltransferase). Compounds derived from this compound have shown promising results in inhibiting G9a activity. Specifically, derivatives synthesized from this scaffold were found to be approximately five times more potent than the established inhibitor BIX-01294 .

The mechanism involves the interaction of the dimethoxy groups with the enzyme's active site, enhancing binding affinity. Molecular docking studies have provided insights into these interactions, revealing that specific nitrogen atoms in the quinoline structure play a crucial role in binding efficacy .

Research Findings and Case Studies

- G9a Inhibition : A study demonstrated that certain derivatives of this compound exhibited selective inhibition against G9a and GLP (G9a-like protein). The selectivity was confirmed through a panel of methyltransferases where these compounds showed minimal off-target effects .

- Antifungal Activity : Although primarily noted for its limited antibacterial properties, some studies have indicated moderate antifungal activity in related quinoline compounds. However, specific data on this compound remains sparse .

- Synthesis and Modification : Research has explored the synthesis of various derivatives through demethylation processes to enhance biological activity. These modifications aim to improve efficacy against specific targets while reducing side effects .

Propriétés

IUPAC Name |

2,4-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-7-11(14-2)12-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZBLRGKCBUWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193337 | |

| Record name | 2,4-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40335-00-0 | |

| Record name | 2,4-Dimethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040335000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40335-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of selective demethylation in the context of 2,4-Dimethoxyquinoline?

A1: Selective demethylation of this compound is a crucial reaction in organic synthesis, particularly for synthesizing specific quinoline alkaloids. For instance, removing a methyl group from the 2-methoxy position of this compound leads to the formation of 2-quinolones . These compounds are important intermediates in synthesizing various biologically active molecules. Additionally, using a thiolate anion as a demethylating agent results in the formation of 4-hydroxyquinoline, highlighting the regioselectivity achievable through different reagents . This control over demethylation is essential for targeting the synthesis of specific isomers with potentially distinct biological activities.

Q2: How is this compound utilized in synthesizing furoquinoline alkaloids?

A2: this compound serves as a key starting material in the synthesis of furoquinoline alkaloids like dictamnine, γ-fagarine, and skimmianine . The synthesis involves introducing an isoprenyl group to the this compound structure, followed by ozonolysis or reaction with osmium tetroxide-periodate. This process generates an aldehyde intermediate, which then undergoes cyclization in the presence of polyphosphoric acid to form the desired furoquinoline alkaloid. These alkaloids exhibit various biological activities, making their efficient synthesis from this compound highly valuable.

Q3: Can you elaborate on the role of this compound in the synthesis of 2,2-dimethylpyranoquinolines and the alkaloid flindersine?

A3: this compound, specifically its 3-isoprenyl derivative, plays a crucial role in synthesizing 2,2-dimethylpyranoquinolines, including the alkaloid flindersine . Reacting the 3-isoprenyl-2,4-dimethoxyquinoline epoxide with potassium hydroxide in aqueous dimethyl sulfoxide leads to the formation of 2,2-dimethylpyranoquinolines in high yield. This reaction proceeds through a mechanism involving allylic alcohol intermediates and quinone methides in the cyclization step. The successful synthesis of flindersine via this method highlights the importance of this compound as a precursor in accessing complex alkaloid structures.

Q4: What insights do NMR studies provide regarding the structure of this compound and its relation to the alkaloid montrutanine?

A4: 1H- and 13C-NMR studies provide crucial information for unambiguously assigning the hydrogen and carbon signals in the structure of this compound . This detailed spectral analysis, supported by studying its 6-methyl derivative, helps clarify the structure and confirms its distinctness from the proposed structure of the alkaloid montrutanine. Although initially thought to be based on the this compound scaffold, these findings challenged the assumed structure of montrutanine, prompting further investigation into alternative structures for this alkaloid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.